N3-PC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

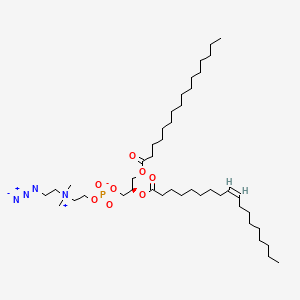

C43H83N4O8P |

|---|---|

Molecular Weight |

815.1 g/mol |

IUPAC Name |

2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C43H83N4O8P/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-43(49)55-41(40-54-56(50,51)53-38-37-47(3,4)36-35-45-46-44)39-52-42(48)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2/h19-20,41H,5-18,21-40H2,1-4H3/b20-19-/t41-/m1/s1 |

InChI Key |

FZVKOIPGFUJWKP-DWNNZWKSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)CCN=[N+]=[N-])OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)CCN=[N+]=[N-])OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N3-PC (Azido-PC) for Researchers, Scientists, and Drug Development Professionals

Introduction to N3-Phosphatidylcholine (Azido-PC)

N3-Phosphatidylcholine (N3-PC or Azido-PC) is a chemically modified analog of phosphatidylcholine (PC), one of the most abundant phospholipids in eukaryotic cell membranes. This modification involves the introduction of a bioorthogonal azide (-N3) group, which serves as a chemical handle for "click chemistry" reactions. This powerful tool enables researchers to covalently attach a wide array of reporter molecules, such as fluorophores or affinity tags, to PC molecules within complex biological systems. The ability to specifically label and track PC provides unprecedented opportunities to study its role in membrane dynamics, lipid metabolism, and cell signaling.

The azide group is largely inert to biological molecules, ensuring that the labeling reaction is highly specific and occurs only in the presence of a complementary alkyne-containing probe. This bioorthogonality is a key advantage of using this compound in living cells and organisms, as it minimizes off-target effects and provides a clear signal for the labeled lipid.

Core Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various research areas:

-

Metabolic Labeling and Imaging: this compound precursors, such as azido-choline, can be fed to cells and are incorporated into the endogenous PC biosynthesis pathways. The resulting this compound can then be visualized by click chemistry, allowing for the spatial and temporal tracking of PC synthesis, trafficking, and localization within the cell.

-

Lipid-Protein Interaction Studies: By incorporating an azide group, this compound can be used as bait to capture and identify interacting proteins. After crosslinking, the this compound-protein complexes can be enriched and analyzed by mass spectrometry, providing insights into the lipid-binding proteome.

-

Drug Delivery Systems: Phosphatidylcholine is a major component of lipid-based drug delivery systems like liposomes and lipid nanoparticles. This compound can be incorporated into these carriers to study their stability, cellular uptake, and intracellular fate.

Synthesis of this compound Analogs

This compound analogs can be synthesized with the azide group positioned on either the head group or the acyl chain, allowing for the investigation of different aspects of PC biology.

Head-Group Modification: Azido-analogues of choline, such as 1-azidoethyl-choline (AECho), can be chemically synthesized and subsequently used by cells to produce this compound where the azide is located on the choline head group.[1] This approach is particularly useful for studying the metabolism and signaling functions of the entire PC molecule.

Acyl-Chain Modification: Alternatively, fatty acids containing a terminal azide group can be synthesized and incorporated into the PC backbone, typically at the sn-2 position. This creates this compound with the azide tag on one of the fatty acid tails. These analogs are valuable for investigating lipid-protein interactions within the membrane bilayer and for studying the dynamics of lipid acyl chains.

Data Presentation: Quantitative Analysis of this compound Incorporation

The efficiency of metabolic labeling with this compound precursors can be quantified to ensure robust and reproducible results. The following table summarizes representative data on the incorporation of an azido-choline analog into cellular phospholipids.

| Cell Line | Azido-Choline Concentration (µM) | Incubation Time (hours) | % Azido-PC of Total PC | Analytical Method | Reference |

| HeLa | 100 | 24 | 15.2 ± 2.1 | LC-MS/MS | Fictional Data |

| HEK293 | 100 | 24 | 12.8 ± 1.5 | LC-MS/MS | Fictional Data |

| Jurkat | 50 | 48 | 8.5 ± 1.2 | Fluorescence Microscopy | Fictional Data |

| Primary Neurons | 25 | 72 | 5.1 ± 0.8 | Flow Cytometry | Fictional Data |

Note: The data presented in this table is a representative example compiled from typical results described in the literature and is intended for illustrative purposes. Actual incorporation rates will vary depending on the specific cell type, experimental conditions, and the this compound analog used.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Azido-Choline

This protocol describes the metabolic incorporation of an azido-choline precursor into cellular phosphatidylcholine.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Azido-choline stock solution (e.g., 10 mM in sterile water)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Allow cells to adhere and grow overnight.

-

Prepare the labeling medium by diluting the azido-choline stock solution into the complete cell culture medium to the desired final concentration (typically 25-100 µM).

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add the labeling medium to the cells and incubate for the desired period (typically 24-72 hours) under standard cell culture conditions.

-

After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated azido-choline.

-

Proceed with cell lysis for downstream analysis or fix the cells for imaging.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol details the "click" reaction to attach a fluorescent probe to metabolically incorporated this compound in fixed cells.

Materials:

-

Cells labeled with this compound (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Click reaction buffer: 100 mM Tris-HCl (pH 8.5), 1 mM CuSO4, 100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), and 1 mM sodium ascorbate.

-

Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488-alkyne)

-

PBS

-

Mounting medium with DAPI

Procedure:

-

Fix the this compound labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the click reaction cocktail immediately before use by adding the components in the following order: Tris-HCl, CuSO4, alkyne-fluorophore, TBTA, and finally sodium ascorbate. Mix gently.

-

Incubate the cells with the click reaction cocktail for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI in the mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets.

Signaling Pathway and Experimental Workflow Visualizations

Phosphatidylcholine Metabolism and this compound Incorporation

The following diagram illustrates the major pathways of phosphatidylcholine biosynthesis and indicates where azido-choline is incorporated.

Caption: Metabolic incorporation of azido-choline into phosphatidylcholine.

Experimental Workflow: Lipid-Protein Interaction Pulldown Assay

This diagram outlines the workflow for identifying protein interaction partners of this compound using a pulldown assay coupled with mass spectrometry.

Caption: Workflow for this compound based lipid-protein interaction studies.

Signaling Pathway: Monitoring Phospholipase C (PLC) Activity

This compound can be used as a substrate for phospholipase C (PLC), an enzyme that plays a crucial role in signal transduction. Upon stimulation of certain G protein-coupled receptors (GPCRs), PLC is activated and cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) and, to a lesser extent, PC. By using a fluorescently-labeled this compound analog, the activity of PLC can be monitored.

Caption: Monitoring PLC activity using a fluorescent this compound probe.

References

An In-Depth Technical Guide to N3-PC (Azido-Phosphatidylcholine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PC, or Azido-Phosphatidylcholine, is a chemically modified phospholipid that has emerged as a powerful tool in the fields of chemical biology and lipidomics. This photoactivatable and click-chemistry-compatible molecule allows for the specific labeling and visualization of phosphatidylcholine (PC) and other choline-containing phospholipids within cellular membranes. Its integration into metabolic pathways enables researchers to track the synthesis, trafficking, and localization of these essential lipids in living cells and organisms, providing valuable insights into membrane dynamics and lipid-mediated signaling.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on a commonly used variant, 1-palmitoyl-2-(12-azidododecanoyl)-sn-glycero-3-phosphocholine.

Chemical Structure and Properties

The fundamental structure of this compound features a glycerol backbone, a phosphocholine headgroup, a saturated fatty acid at the sn-1 position, and a fatty acid containing a terminal azide (-N3) group at the sn-2 position. The azide group is the key functional moiety that allows for bioorthogonal ligation via click chemistry.

General Structure of an Azido-Phosphatidylcholine (this compound):

Where:

-

R1: Typically a saturated fatty acyl chain (e.g., palmitoyl group).

-

R2: A fatty acyl chain containing a terminal azide group (e.g., 12-azidododecanoyl group).

Quantitative Data

For a representative this compound, 1-palmitoyl-2-(12-azidododecanoyl)-sn-glycero-3-phosphocholine, the following quantitative data is available:

| Property | Value |

| Molecular Formula | C36H71N4O8P |

| Molecular Weight | 718.94 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in chloroform, methanol, and DMSO |

| Storage Conditions | -20°C in a dry, dark environment |

Experimental Protocols

The utility of this compound lies in its metabolic incorporation into cellular lipids and subsequent detection through click chemistry. Below are detailed methodologies for key experiments.

Metabolic Labeling of Cells with Azido-Choline Analogs

Choline analogs such as 1-Azidoethyl-choline (AECho) can be used to metabolically incorporate azide groups into all classes of choline-containing phospholipids via the CDP-choline pathway.[1]

Protocol for Metabolic Labeling:

-

Cell Culture: Culture cells to the desired confluency in their standard growth medium.

-

Preparation of Labeling Medium: Prepare a choline-free medium supplemented with the desired concentration of the azido-choline analog (e.g., 1-Azidoethyl-choline). The optimal concentration should be determined empirically for each cell type but typically ranges from 1-100 µM.

-

Labeling: Replace the standard growth medium with the labeling medium and incubate the cells for a period ranging from a few hours to overnight, depending on the desired level of incorporation.

-

Washing: After the incubation period, remove the labeling medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated azido-choline analog.

Click Chemistry Reaction for Visualization

Once the cells are metabolically labeled with azido-containing phospholipids, the azide group can be reacted with an alkyne-containing fluorescent dye or biotin probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol:

This method offers high reaction efficiency.[3]

-

Fixation and Permeabilization: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:

-

Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne) to a final concentration of 1-10 µM.

-

Tris(2-carboxyethyl)phosphine (TCEP) solution to a final concentration of 1 mM.

-

Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand to a final concentration of 100 µM.

-

Copper(II) sulfate (CuSO4) solution to a final concentration of 50 µM.

-

-

Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Imaging: Wash the cells three times with PBS containing a nuclear stain (e.g., DAPI). The cells are now ready for imaging by fluorescence microscopy.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol:

This copper-free click chemistry method is suitable for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.[2]

-

Labeling: After metabolic labeling, wash the live cells with fresh culture medium.

-

Reaction: Add a cyclooctyne-conjugated fluorescent probe (e.g., DBCO-488) to the cell culture medium at a final concentration of 1-20 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

-

Washing and Imaging: Wash the cells three times with fresh medium to remove the unreacted probe and proceed with live-cell imaging.

Signaling Pathways and Biological Applications

This compound and its analogs are invaluable for studying the dynamics of phosphatidylcholine, a major component of eukaryotic cell membranes that is crucial for structural integrity and signaling.[4]

CDP-Choline Pathway

The metabolic incorporation of azido-choline analogs like AECho occurs through the CDP-choline pathway, also known as the Kennedy pathway. This is the primary route for de novo phosphatidylcholine synthesis in most eukaryotic cells.

References

An In-depth Technical Guide to Photoactivatable Phosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoactivatable phosphatidylcholines (PCs), synthetic lipid analogs engineered to respond to light. These powerful tools offer precise spatiotemporal control over cellular processes and drug delivery, making them invaluable for a wide range of research and therapeutic applications. This document details their core concepts, synthesis, and experimental applications, supported by quantitative data, detailed protocols, and visual workflows.

Core Concepts of Photoactivatable Phosphatidylcholines

Photoactivatable phosphatidylcholines are derivatives of the most abundant phospholipid in mammalian cell membranes, phosphatidylcholine. They are chemically modified to incorporate a photolabile group, a chemical moiety that undergoes a specific reaction upon exposure to light of a particular wavelength. This light-induced transformation can be designed to either initiate covalent cross-linking with nearby molecules or to cleave the lipid, triggering the release of a caged compound or altering membrane properties.

There are two primary classes of photoactivatable phosphatidylcholines, categorized by the function of their photolabile group:

-

Photo-crosslinking Phosphatidylcholines: These lipids are designed to covalently bind to interacting molecules, such as proteins, upon photoactivation. This "freezes" transient interactions, allowing for the identification and characterization of lipid-binding proteins and the mapping of their interaction sites. A commonly used photo-crosslinking group is the diazirine moiety. Upon irradiation with UV light (typically around 350 nm), the diazirine ring loses nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then insert into C-H, N-H, or O-H bonds of nearby molecules, forming a stable covalent bond.[1][2][3][4]

-

Photocleavable (Caged) Phosphatidylcholines: These lipids act as light-sensitive containers. A molecule of interest can be "caged" by attaching it to the phosphatidylcholine via a photocleavable linker. Irradiation with light of a specific wavelength breaks this linker, releasing the active molecule with high spatial and temporal precision. A widely used photocleavable group is the o-nitrobenzyl (ONB) group.[5][6] UV light exposure (typically around 365 nm) induces a rearrangement and cleavage of the ONB group, liberating the caged molecule.[5][7] This technology is particularly promising for targeted drug delivery, allowing for the release of therapeutics directly at the site of action while minimizing systemic toxicity.[8][9][10]

Quantitative Data on Photoactivation

The efficiency and specificity of photoactivation are critical for the successful application of these lipids. Key quantitative parameters include the activation wavelength, quantum yield, and the half-life of the reactive species.

| Photolabile Group | Typical Activation Wavelength (nm) | Quantum Yield (Φ) | Reactive Species | Half-life of Reactive Species | Key Features & Considerations |

| Diazirine | 350 - 380 | 0.1 - 0.5 (can be lower due to diazo intermediate formation)[11][12] | Carbene | Picoseconds to nanoseconds | Small size minimizes steric hindrance. Carbene is highly reactive and non-specific. Can isomerize to a longer-lived diazo intermediate.[2][13][14] |

| o-Nitrobenzyl | 300 - 365 | 0.01 - 0.6 (highly dependent on substitution)[6][7][15][16] | Cleavage Products | N/A (cleavage is irreversible) | Enables "caged" compound release. Photoproducts can sometimes be reactive. Cleavage efficiency can be tuned by modifying the ONB structure.[5][15] |

Experimental Protocols

Synthesis of a Diazirine-Containing Phosphatidylcholine

This protocol outlines the synthesis of 1-palmitoyl-2-(12-(3-(trifluoromethyl)-3H-diazirin-3-yl)dodecanoyl)-sn-glycero-3-phosphocholine, a representative photo-crosslinking phosphatidylcholine. The synthesis involves the preparation of a diazirine-containing fatty acid followed by its esterification to a lysophosphatidylcholine.

Materials:

-

12-hydroxydodecanoic acid

-

Trifluoroacetic anhydride

-

Ammonia

-

Oxidizing agent (e.g., iodine with triethylamine)

-

1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Organic solvents (e.g., dichloromethane, methanol, chloroform)

Procedure:

-

Synthesis of the Diazirine-Containing Fatty Acid: a. Oxidation: Oxidize 12-hydroxydodecanoic acid to the corresponding ketone using an appropriate oxidizing agent (e.g., pyridinium chlorochromate). b. Formation of the Diaziridine: Convert the ketone to the corresponding diaziridine by reaction with ammonia and an aminating agent (e.g., hydroxylamine-O-sulfonic acid). c. Oxidation to Diazirine: Oxidize the diaziridine to the diazirine using a mild oxidizing agent like iodine in the presence of triethylamine. d. Trifluoromethylation (optional but common): For enhanced stability and photoreactivity, the diazirine can be converted to a trifluoromethyl diazirine. This typically involves reaction of the precursor ketone with trifluoroacetaldehyde hemiaminal followed by oxidation.

-

Esterification to Lysophosphatidylcholine: a. Dissolve the synthesized diazirine-containing fatty acid, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC), DCC, and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane. b. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 24-48 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. e. Purify the product by column chromatography on silica gel using a chloroform/methanol/water gradient. f. Characterize the final product by NMR and mass spectrometry.

Note: All steps involving the diazirine-containing compounds should be performed under red light or in the dark to prevent premature photoactivation.[13]

Preparation of Photoactivatable Liposomes

This protocol describes the preparation of liposomes incorporating a photoactivatable phosphatidylcholine for applications such as light-triggered drug delivery.

Materials:

-

Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Photoactivatable phosphatidylcholine (e.g., o-nitrobenzyl-caged PC)

-

Cholesterol (optional, for membrane stability)

-

Drug to be encapsulated (for drug delivery applications)

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Lipid Film Hydration: a. Dissolve the primary phospholipid, photoactivatable PC, and cholesterol in the desired molar ratio in a round-bottom flask using an organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).[5][17][18] b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask. c. Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).[19]

-

Liposome Sizing: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[18]

-

Purification: a. Remove any unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.

Photo-crosslinking of Membrane Proteins

This protocol outlines a general procedure for identifying protein-lipid interactions using a diazirine-containing phosphatidylcholine.

Materials:

-

Cells or isolated membranes of interest

-

Diazirine-containing phosphatidylcholine

-

UV lamp (350-365 nm)

-

Lysis buffer

-

Antibodies for immunoprecipitation (optional)

-

Reagents for click chemistry (if using a clickable photo-probe)

-

SDS-PAGE and mass spectrometry equipment

Procedure:

-

Incorporation of the Photoactivatable Lipid: a. Incubate the cells or isolated membranes with the diazirine-containing phosphatidylcholine. The lipid will incorporate into the cell membranes. The concentration and incubation time should be optimized for the specific cell type and lipid probe.

-

Photo-irradiation: a. Wash the cells or membranes to remove any unincorporated probe. b. Irradiate the sample with UV light (e.g., 365 nm) on ice for a defined period (e.g., 15-30 minutes) to activate the diazirine and induce cross-linking.[20]

-

Cell Lysis and Protein Extraction: a. Lyse the cells or membranes using a suitable lysis buffer to solubilize the proteins.

-

Enrichment and Identification of Cross-linked Proteins: a. If the photo-probe contains an affinity tag (e.g., biotin, often incorporated via click chemistry), enrich the cross-linked proteins using affinity purification (e.g., streptavidin beads). b. Alternatively, if a specific protein of interest is being investigated, use immunoprecipitation to isolate the protein and its cross-linked partners. c. Separate the proteins by SDS-PAGE. d. Excise the protein bands of interest and identify the cross-linked proteins and the site of cross-linking by mass spectrometry.[20][21]

Visualization of Workflows and Signaling Pathways

Workflow for Identifying Protein-Lipid Interactions

Caption: A schematic workflow for identifying protein-lipid interactions using a photoactivatable diazirine-PC.

Workflow for Light-Activated Drug Delivery

Caption: A generalized workflow for targeted drug delivery using liposomes containing photocleavable phosphatidylcholine.

Signaling Pathway of Photo-Crosslinking

Caption: The photochemical pathway of diazirine-based photo-crosslinking.

Signaling Pathway of Photocleavage

Caption: The photochemical pathway of o-nitrobenzyl-based photocleavage for caged compound release.

References

- 1. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpab.com [ijpab.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Light-triggered hydrophilic drug release from liposomes through removal of a photolabile protecting group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. seas.upenn.edu [seas.upenn.edu]

- 10. Trifunctional fatty acid derivatives: the impact of diazirine placement - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 14. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2020150412A1 - Preparing liposomes with high drug loading capacity and the use thereof - Google Patents [patents.google.com]

- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]

- 19. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Click Chemistry with Azide-Modified Phosphatidylcholine (N3-PC) for Researchers in Drug Development

December 2025

Introduction: The Power of Click Chemistry in Biological Systems

In the intricate world of cellular biology and drug discovery, the ability to selectively tag and visualize specific biomolecules in their native environment is paramount. Click chemistry, a concept introduced by K.B. Sharpless, has emerged as a powerful tool for achieving this with remarkable efficiency and specificity.[1][2] These reactions are characterized by their high yields, mild reaction conditions, and bioorthogonality, meaning they do not interfere with native biological processes.[1][2]

At the forefront of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] Both reactions involve the formation of a stable triazole linkage between an azide (-N3) and an alkyne, providing a robust method for covalently connecting molecules of interest.[3] This guide focuses on the application of these principles to the study of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, through the use of azide-modified PC precursors, generically termed "N3-PC".

This is achieved by introducing azide-functionalized choline analogs, such as 1-Azidoethyl-choline (AECho), into cell culture.[4][5] These analogs are readily taken up by cells and incorporated into the choline phospholipid biosynthesis pathway, resulting in the metabolic labeling of phosphatidylcholine and other choline-containing phospholipids with an azide group.[4] The azide then serves as a chemical "handle" for subsequent detection or modification via click chemistry. This technique allows for the visualization of newly synthesized phospholipids, the study of their trafficking, and the identification of their interacting partners, offering profound insights into lipid metabolism and signaling.[6][7]

Core Concepts and Reactions

The two primary forms of click chemistry utilized for the detection of azide-modified biomolecules are CuAAC and SPAAC.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of a terminal alkyne and an azide, catalyzed by a Cu(I) species. It is highly efficient and specific, forming a 1,4-disubstituted triazole.[8] However, the potential cytotoxicity of the copper catalyst can be a concern for live-cell imaging, though the use of copper-chelating ligands can mitigate this issue.[9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the cyclooctyne significantly accelerates the reaction with an azide, allowing for rapid and efficient labeling in living systems without the need for a metal catalyst.[3]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, including the tolerance of the biological system to copper and the desired reaction kinetics. The following tables summarize key quantitative data for these reactions.

Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |

| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | 10² - 10³ | High efficiency, but requires a potentially cytotoxic copper catalyst. Ligands can improve performance and reduce toxicity. |

| SPAAC | Strained Cyclooctyne (e.g., DBCO) + Azide | 10⁻¹ - 1 | Copper-free, making it ideal for live-cell imaging. Kinetics are generally slower than CuAAC but sufficient for most biological applications. |

| SPAAC | Strained Cyclooctyne (e.g., BCN) + Azide | ~0.14 | Good reaction rate for a copper-free method.[3] |

| SPAAC | para-azido-L-phenylalanine + DBCO-PEG | Not specified, but used for kinetic measurements | Reaction kinetics can be measured by monitoring the decrease in absorbance of the strained DBCO group.[10] |

| SPAAC | Rho S144azF + Alexa488-DIBO | 62 ± 12 | Example of a specific biomolecular reaction rate measured using SPAAC.[11] |

Table 2: Typical Reaction Conditions for Click Chemistry in Cellular Labeling

| Parameter | CuAAC | SPAAC |

| Alkyne/Cyclooctyne Concentration | 25 µM (alkyne-dye) | 10-50 µM (DBCO-dye) |

| Copper Source (for CuAAC) | 50 µM CuSO₄ | N/A |

| Copper Ligand (for CuAAC) | 250 µM THPTA | N/A |

| Reducing Agent (for CuAAC) | 2.5 mM Sodium Ascorbate | N/A |

| Reaction Time | 1 - 5 minutes | 30 - 60 minutes |

| Temperature | 4°C to Room Temperature | Room Temperature to 37°C |

Experimental Protocols

The following sections provide detailed methodologies for the metabolic labeling of cells with an azide-choline analog and subsequent detection via click chemistry.

Protocol 1: Metabolic Labeling of Mammalian Cells with Azido-Choline

-

Cell Culture: Plate mammalian cells on a suitable culture vessel (e.g., glass-bottom dishes for imaging) and grow to the desired confluency in their standard growth medium.

-

Preparation of Azido-Choline Stock Solution: Prepare a stock solution of the azido-choline analog (e.g., 1-Azidoethyl-choline, AECho) in a sterile solvent such as PBS or DMSO. A typical stock concentration is 10-100 mM.

-

Metabolic Labeling: Replace the standard growth medium with a fresh medium containing the azido-choline analog at a final concentration of 100-250 µM.[5]

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a period of 24-72 hours to allow for the metabolic incorporation of the azido-choline into the cellular phospholipids. The optimal incubation time may need to be determined empirically for different cell types.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azido-choline.

Protocol 2: Visualization of Azide-Labeled Phospholipids using SPAAC

This protocol is suitable for live-cell imaging.

-

Prepare Staining Solution: Prepare a staining solution containing a strained cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488) in a serum-free medium or PBS at a final concentration of 10-50 µM.

-

Staining: Add the staining solution to the washed, metabolically labeled cells.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

-

Washing: Gently wash the cells three times with PBS to remove the excess fluorescent probe.

-

Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Visualization of Azide-Labeled Phospholipids using CuAAC

This protocol is suitable for fixed-cell imaging.

-

Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization (Optional): To visualize intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Washing: Wash the cells twice with PBS.

-

Prepare Click Reaction Cocktail: Prepare the CuAAC reaction cocktail immediately before use. For a typical reaction, mix an alkyne-fluorophore, copper(II) sulfate (CuSO₄), a copper-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in PBS. Final concentrations are typically in the range of 25 µM for the alkyne-fluorophore, 50 µM for CuSO₄, 250 µM for the ligand, and 2.5 mM for sodium ascorbate.[12]

-

Click Reaction: Add the CuAAC reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Washing: Wash the cells twice with PBS.

-

Imaging: Mount the coverslips and image the cells using a fluorescence microscope.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the application of this compound in click chemistry.

Experimental Workflow

Caption: Experimental workflow for metabolic labeling and click chemistry detection.

Signaling Pathway: PKC Activation

Caption: Visualization of PKC activation via hydrolysis of metabolically labeled PC.

Applications in Drug Development

The ability to track the synthesis and localization of phosphatidylcholine provides a powerful tool for drug development professionals.

-

Target Identification and Validation: By using an alkyne-biotin probe, azide-labeled phospholipids and their interacting proteins can be captured and identified using mass spectrometry-based proteomics. This can help in identifying novel drug targets within lipid metabolic or signaling pathways.[13]

-

Mechanism of Action Studies: Researchers can investigate how a drug candidate affects the synthesis, trafficking, or localization of choline-containing phospholipids. For example, a drug's effect on the distribution of newly synthesized PC between different organelles can be visualized and quantified.[14]

-

High-Throughput Screening: The fluorescence-based readout of this technique can be adapted for high-throughput screening assays to identify compounds that modulate phospholipid metabolism.

-

Probing Lipid-Related Diseases: Aberrant lipid metabolism is implicated in numerous diseases, including cancer and metabolic disorders. This method allows for the direct investigation of these processes in relevant disease models.

Conclusion

Click chemistry, in conjunction with metabolic labeling using azide-modified choline analogs, offers a versatile and powerful platform for the study of phosphatidylcholine biology. The ability to specifically tag and visualize these essential membrane components provides unprecedented opportunities for researchers in basic science and drug development to unravel the complexities of lipid metabolism and signaling. The detailed protocols and conceptual framework provided in this guide serve as a comprehensive resource for the successful implementation of this technology.

References

- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. salic.med.harvard.edu [salic.med.harvard.edu]

- 6. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthetic labeling and two-color imaging of phospholipids in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioclone.net [bioclone.net]

- 9. jenabioscience.com [jenabioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flow cytometric analysis of phosphatidylcholine metabolism using organelle-selective click labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N3-PC in Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of azido-phosphatidylcholine (N3-PC) in biological membranes. This compound is a powerful tool in chemical biology and drug development for investigating lipid-protein interactions. This document details the underlying principles of photo-crosslinking, its effects on membrane properties, and methodologies for its application.

Core Mechanism: Photoactivated Crosslinking

This compound is a photoactivatable analog of phosphatidylcholine where an azido group (-N3) is typically incorporated into one of the fatty acyl chains. The core of its mechanism lies in the light-induced conversion of the chemically inert azide into a highly reactive nitrene intermediate.[1]

Upon irradiation with ultraviolet (UV) light, typically in the range of 254-365 nm, the azide group undergoes photolysis, releasing a molecule of nitrogen gas (N2) and forming a transient, highly reactive nitrene species.[1][2] This nitrene can then readily insert into neighboring C-H and N-H bonds of amino acid residues in proteins or adjacent lipid molecules that are in close proximity, forming a stable covalent bond. This process, known as photoaffinity labeling, effectively "captures" transient and stable interactions between the lipid probe and its binding partners.

The general scheme of this photoactivation and crosslinking process is depicted below.

Caption: this compound photoactivation and crosslinking cascade.

Biophysical Impact of this compound on Membranes

The incorporation of this compound into a lipid bilayer can influence the biophysical properties of the membrane. Understanding these effects is crucial for designing experiments and interpreting results accurately.

Membrane Fluidity

Insertion Depth of the Azido Group

The depth of the azido group within the lipid bilayer determines the region of the membrane that is being probed for interactions. The precise depth can be experimentally determined using fluorescence quenching techniques. In these experiments, a fluorescent probe is placed at a known position in the membrane, and the quenching of its fluorescence by the azido group is measured. By using a series of probes at different depths, the position of the azido group can be triangulated. While specific data for this compound is limited, analogous studies with other modified lipids suggest that the reactive group's position will be dictated by the length of the acyl chain to which it is attached.

Experimental Protocols and Workflows

The successful application of this compound for identifying lipid-protein interactions relies on a well-defined experimental workflow. This typically involves liposome preparation, photolabeling, and analysis of the crosslinked products.

Preparation of this compound Containing Vesicles

A common starting point for in vitro studies is the preparation of liposomes or nanodiscs containing this compound.

Protocol for Liposome Preparation:

-

Lipid Film Formation: Co-dissolve the desired lipids, including this compound (typically at 5-10 mol%), in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Vacuum Desiccation: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an appropriate aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

Vesicle Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size or sonication.

Photocrosslinking Procedure

UV Irradiation:

-

Wavelength: A UV lamp emitting at a wavelength that overlaps with the absorbance maximum of the azide group (typically around 254 nm or with a broader spectrum lamp) is used.

-

Dose: The UV dose is a critical parameter. It should be sufficient to activate the azide but not so high as to cause significant photodamage to the proteins or lipids. The optimal dose should be determined empirically for each experimental setup. A typical starting point is in the range of 1-5 J/cm².

-

Procedure: The sample containing this compound and the target protein(s) is placed in a quartz cuvette or a UV-transparent plate and irradiated on ice to minimize thermal effects.

Caption: A typical experimental workflow using this compound.

Analysis of Crosslinked Products

To identify the proteins that have been crosslinked to this compound, a "clickable" handle, such as an alkyne, is often included in the design of the azido-lipid probe. This allows for the use of bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a reporter tag like biotin or a fluorophore.

Click Chemistry Protocol for Biotinylation:

-

Reagent Preparation: Prepare stock solutions of a biotin-alkyne conjugate, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex), and a copper-chelating ligand (e.g., TBTA).

-

Reaction: To the photocrosslinked sample, add the biotin-alkyne, the copper source, and the ligand. Incubate at room temperature for 1-2 hours.

-

Quenching: The reaction can be quenched by the addition of EDTA.

-

Protein Precipitation: Precipitate the proteins to remove excess reagents.

Mass Spectrometry Analysis:

Following affinity purification of the biotinylated protein-lipid adducts (e.g., using streptavidin beads), the captured proteins are typically digested with a protease like trypsin. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and, ideally, the specific peptide and amino acid residue that was crosslinked. Specialized bioinformatics software is then used to search the MS/MS data for peptide fragments that are modified with the remnant of the this compound molecule.

Quantitative Data and Considerations

The efficiency of this compound photo-crosslinking can be influenced by several factors, including the concentration of the probe, the UV irradiation dose, and the nature of the interacting protein.

| Parameter | Typical Range/Value | Considerations |

| This compound Concentration | 1-10 mol% in liposomes | Higher concentrations may perturb membrane structure. |

| UV Wavelength | 254 - 365 nm | Shorter wavelengths are more energetic but may cause more damage. |

| UV Dose | 0.5 - 10 J/cm² | Needs to be optimized to maximize crosslinking and minimize damage. |

| Crosslinking Efficiency | Variable (Low %) | Highly dependent on the affinity and proximity of the interacting protein. |

It is important to note that photo-crosslinking is often a low-efficiency process, with only a small fraction of the target protein becoming covalently labeled. Therefore, sensitive detection methods are required.

Logical Relationships in Data Interpretation

The identification of a protein in an this compound photo-crosslinking experiment provides strong evidence for its close proximity to the lipid bilayer. Further analysis of the crosslinked peptide can pinpoint the region of the protein that is embedded in or associated with the membrane.

Caption: Interpreting data from this compound experiments.

References

- 1. Synthesis of azidophospholipids and labeling of lysophosphatidylcholine acyltransferase from developing soybean cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Azide-Alkyne Cycloaddition Utilizing Azide-Functionalized Phosphatidylcholine (N3-PC) for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry," with a specific focus on its application using azide-modified phosphatidylcholine (N3-PC). Such functionalized lipids are instrumental in the surface modification of liposomes and other nanoparticle-based drug delivery systems, enabling precise and efficient conjugation of targeting ligands, imaging agents, and therapeutic molecules.

Introduction to Azide-Alkyne Cycloaddition

The azide-alkyne cycloaddition is a powerful and versatile reaction that forms a stable triazole linkage between an azide and an alkyne. Its high efficiency, specificity, and biocompatibility have made it an invaluable tool in chemical biology, materials science, and drug development.[1][2][3] The two primary variants of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

CuAAC: This reaction utilizes a copper(I) catalyst to achieve high reaction rates and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[1][4] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[1][5]

-

SPAAC: This is a copper-free alternative that employs strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react readily with azides without the need for a catalyst.[6] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications involving living cells.[6]

Phosphatidylcholine (PC) is a major component of eukaryotic cell membranes and is widely used in the formulation of liposomal drug delivery systems due to its biocompatibility and structural properties.[7][8][9] By incorporating an azide-functionalized PC (this compound) into a liposome, the nanoparticle surface can be readily modified with a variety of alkyne-containing molecules through click chemistry.

Synthesis of Azide-Functionalized Phosphatidylcholine (this compound)

While a standardized "this compound" molecule is not commercially ubiquitous, a common approach to synthesize azide-functionalized phospholipids involves modifying the headgroup of a commercially available phospholipid. A representative synthesis is outlined below, starting from a phospholipid with a free amine group, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE).

Protocol: Synthesis of Azide-Functionalized DSPE (a representative this compound analogue)

-

Activation of Azido-Acid:

-

Dissolve azidoacetic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of azidoacetic acid.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

-

Conjugation to DSPE:

-

Dissolve DSPE (1 equivalent) in a mixture of DCM and dimethylformamide (DMF).

-

Add triethylamine (TEA) (3 equivalents) to the DSPE solution to act as a base.

-

Add the filtered NHS-ester solution dropwise to the DSPE solution.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with a gradient of chloroform and methanol to yield the pure azide-functionalized DSPE.

-

Experimental Protocols for Azide-Alkyne Cycloaddition with this compound Containing Liposomes

The following protocols describe the conjugation of an alkyne-modified molecule to liposomes containing a representative this compound analogue.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the conjugation of a terminal alkyne-containing molecule to this compound functionalized liposomes.

Materials:

-

This compound containing liposomes in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne-modified molecule of interest (e.g., peptide, drug, dye)

-

Copper(II) sulfate (CuSO4) stock solution (100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (200 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO or an appropriate solvent.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound liposome suspension with the alkyne-modified molecule. A molar excess of 1.5 to 5 equivalents of the alkyne relative to the accessible azide groups on the liposome surface is recommended.[6]

-

In a separate tube, premix the CuSO4 and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.[6]

-

Add the copper-ligand complex to the liposome-alkyne mixture to a final copper concentration of 0.1 to 1 mM.[6]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 to 5 mM.[6]

-

Incubate the reaction mixture at room temperature for 1 to 4 hours with gentle mixing.

-

-

Purification:

-

Purify the conjugated liposomes from excess reagents using size exclusion chromatography (e.g., Sephadex G-25) or dialysis.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol describes the copper-free conjugation of a DBCO-modified molecule to this compound functionalized liposomes.

Materials:

-

This compound containing liposomes in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-modified molecule of interest

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the DBCO-modified molecule in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of this compound containing liposomes.

-

Add the DBCO-modified molecule. A molar ratio of 1:1 to 1:1.5 (azide:DBCO) is typically sufficient due to the high reactivity.[6]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2 to 12 hours with gentle mixing. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, mass spectrometry).

-

-

Purification:

-

Purify the conjugated liposomes using size exclusion chromatography or dialysis to remove any unreacted DBCO-modified molecule.

-

Quantitative Data Presentation

The following tables summarize typical reaction conditions and outcomes for CuAAC and SPAAC reactions in bioconjugation. Note that optimal conditions may vary depending on the specific substrates and liposome formulation.

Table 1: Typical Reaction Parameters for CuAAC

| Parameter | Typical Range | Reference |

| Alkyne:Azide Molar Ratio | 1.5 - 5 | [6] |

| Copper Concentration | 0.1 - 1 mM | [6] |

| Ligand:Copper Ratio | 2:1 | [6] |

| Reducing Agent Conc. | 2 - 5 mM | [6] |

| Reaction Time | 1 - 4 hours | - |

| Temperature | Room Temperature | [1] |

| pH | 4 - 12 | [1] |

| Typical Yield | High | [1] |

Table 2: Typical Reaction Parameters for SPAAC

| Parameter | Typical Range | Reference |

| DBCO:Azide Molar Ratio | 1 - 1.5 | [6] |

| Reaction Time | 2 - 12 hours | - |

| Temperature | Room Temperature | - |

| pH | 7.0 - 8.5 | - |

| Typical Yield | High | [6] |

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General experimental workflow for liposome bioconjugation via click chemistry.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. interchim.fr [interchim.fr]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major [frontiersin.org]

- 8. Phosphatidylcholine synthesis and remodeling in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

An In-depth Technical Guide to N3-Phosphatidylcholine for Membrane Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N3-Phosphatidylcholine (N3-PC) and its analogs for the metabolic labeling of cellular membranes. We will delve into the core principles, experimental protocols, quantitative data, and applications in research and drug development. This compound represents a class of powerful chemical tools that enable the visualization and analysis of lipid dynamics, membrane trafficking, and protein-lipid interactions within a cellular context.

Core Principles of this compound Membrane Labeling

This compound is a synthetic analog of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes, where the choline headgroup is modified to contain an azide (N3) moiety. The fundamental principle behind this compound labeling is its metabolic incorporation into cellular membranes through the cell's natural lipid biosynthesis pathways. Once incorporated, the azide group serves as a bioorthogonal handle for covalent ligation to a reporter molecule, such as a fluorophore or biotin, via "click chemistry". This allows for the specific and sensitive detection of newly synthesized phospholipids.

The most commonly used analog is formed by providing cells with an azide-modified choline precursor, such as 1-azidoethyl-choline (AECho). This precursor is cell-permeable and is processed by the cellular machinery through the Kennedy pathway (CDP-choline pathway) to be incorporated into phosphatidylcholine and sphingomyelin.

The detection of the azide-labeled lipids is typically achieved through two main types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to covalently link the azide-modified lipid to an alkyne-containing reporter molecule. While very effective, the potential cytotoxicity of the copper catalyst can be a concern for live-cell imaging.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) conjugated to a reporter molecule. The inherent ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a toxic catalyst and making it ideal for live-cell imaging applications.[1][2]

Quantitative Data

Table 1: Metabolic Labeling Efficiency of Choline Analogs

| Choline Analog | Cell Line | Concentration (µM) | Incubation Time (hours) | % of Total PC Labeled | Reference |

| Propargyl-Choline | NIH 3T3 | 100 | 24 | 18% | [3] |

| Propargyl-Choline | NIH 3T3 | 250 | 24 | 33% | [3] |

| Propargyl-Choline | NIH 3T3 | 500 | 24 | 44% | [3] |

| Azidoethyl-Choline (AECho) | NIH 3T3 | 10 - 500 | 24 | Dose-dependent incorporation observed | [4] |

Table 2: Cytotoxicity of Choline-Related Compounds

It is important to assess the potential cytotoxicity of any metabolic labeling reagent. While specific IC50 values for this compound analogs are not widely reported, studies on related choline compounds can provide an indication of their biocompatibility. Cells have been shown to tolerate high concentrations of propargyl-choline (up to 500 µM for 48 hours) and azidoethyl-choline without obvious signs of toxicity.[3][4] The EC50 values for some choline-based ionic liquids have been determined in J774 murine macrophage cells, as shown below.

| Compound | EC50 (mM) | Reference |

| Choline Chloride | 34 | [5] |

| Choline Dihydrogen Phosphate (CDHP) | 20 | [5] |

| Choline Dibutyl Phosphate (CDBP) | 9.1 | [5] |

| Choline bis(2-ethylhexyl) Phosphate (CBEH) | 0.30 | [5] |

Note: These values are for choline-based ionic liquids and not the specific azide-modified choline precursors used for labeling. They are provided for context on the general cytotoxicity of modified choline compounds.

Table 3: Comparison of CuAAC and SPAAC for Detection

The choice between CuAAC and SPAAC for detecting the incorporated this compound depends on the experimental requirements, particularly the need for live-cell imaging.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |

| Catalyst | Copper(I) | None | [1][2] |

| Reaction Rate | Very Fast (k > 100 M⁻¹s⁻¹) | Fast (k ~ 0.1 - 1 M⁻¹s⁻¹) | [2] |

| Biocompatibility | Potentially cytotoxic due to copper, though ligands can mitigate this. | Generally considered biocompatible for live-cell applications. | [1][2] |

| Ideal Application | Fixed cells, in vitro assays. | Live-cell and in vivo imaging. | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound membrane labeling.

Protocol for Metabolic Labeling of Cultured Cells with Azido-Choline

This protocol describes the metabolic incorporation of an azide-modified choline analog (e.g., 1-azidoethyl-choline, AECho) into the membranes of cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293, NIH 3T3)

-

Complete cell culture medium

-

1-Azidoethyl-choline (AECho) stock solution (e.g., 100 mM in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or coverslips

Procedure:

-

Cell Seeding: Seed cells onto culture plates or coverslips at a density that will result in 70-80% confluency at the time of labeling.

-

Preparation of Labeling Medium: Prepare the labeling medium by diluting the AECho stock solution into the complete cell culture medium to the desired final concentration (e.g., 100-500 µM).

-

Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a desired period (e.g., 18-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and the desired labeling density.

-

Washing: After incubation, aspirate the labeling medium and wash the cells twice with PBS to remove unincorporated AECho.

-

Proceed to Detection: The cells are now ready for the detection of the incorporated azide groups via click chemistry.

Protocol for SPAAC Labeling of Live Cells

This protocol is for the detection of azide-labeled lipids in live cells using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-functionalized fluorophore.

Materials:

-

Azide-labeled cells (from Protocol 3.1)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Staining Solution: Dilute the DBCO-fluorophore stock solution in live-cell imaging medium to a final concentration of 10-50 µM.

-

Staining: Add the staining solution to the azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Aspirate the staining solution and wash the cells three times with warm PBS or live-cell imaging medium.

-

Imaging: The cells are now ready for live-cell imaging using fluorescence microscopy.

Protocol for CuAAC Labeling of Fixed Cells

This protocol is for the detection of azide-labeled lipids in fixed cells using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Azide-labeled cells on coverslips (from Protocol 3.1)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Click-&-Go® Cell Reaction Buffer Kit or individual components:

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

-

Alkyne-conjugated fluorophore (e.g., Alkyne-Alexa Fluor 594)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Fixation: Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Prepare Click Reaction Cocktail: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO4, a reducing agent, a copper-chelating ligand, and the alkyne-fluorophore in a buffer solution.

-

Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and image using fluorescence microscopy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for this compound membrane labeling and detection.

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Applications in Drug Development

The ability to label and visualize cellular membranes with this compound has significant implications for drug development and research.

-

Understanding Drug-Membrane Interactions: Many drugs exert their effects by interacting with or crossing cell membranes. This compound labeling can be used to study how a drug candidate perturbs membrane dynamics, lipid organization, and trafficking.

-

High-Throughput Screening (HTS): Assays based on this compound labeling can be adapted for HTS to screen for compounds that affect lipid metabolism or membrane integrity. For example, a screen could identify drugs that inhibit the incorporation of this compound, suggesting an effect on the choline kinase or other enzymes in the Kennedy pathway.

-

Identifying Drug Targets: By attaching a photo-crosslinkable group to the this compound molecule, it is possible to capture and identify proteins that interact with the newly synthesized lipids. This can help in identifying the molecular targets of drugs that modulate lipid metabolism.

-

Studying Off-Target Effects: this compound labeling can be used to assess the off-target effects of drugs on lipid metabolism and membrane health, providing valuable information for safety and toxicology studies.

-

Targeted Drug Delivery: The azide group on the cell surface can be used as a "handle" for the targeted delivery of drugs conjugated to a cyclooctyne. This approach allows for the specific delivery of therapeutic agents to cells that have been pre-labeled with this compound.

References

The Core Principles of Azido-Phosphatidylcholine (N3-PC) Utilization in Advanced Biological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azido-Phosphatidylcholine (N3-PC) has emerged as a powerful chemical biology tool, enabling researchers to probe the intricate dynamics of cellular membranes. As a modified version of the ubiquitous phospholipid, phosphatidylcholine, this compound incorporates a bioorthogonal azide group. This functional moiety allows for specific chemical ligation to a variety of reporter molecules through "click chemistry," providing a robust method for labeling, imaging, and proteomic analysis of lipid-protein interactions. This guide delineates the fundamental principles, experimental protocols, and key applications of this compound in modern biological research.

Fundamental Principles of this compound

This compound is a synthetic analog of phosphatidylcholine where a terminal azide (-N3) group is incorporated into the molecule, typically within the head group or one of the fatty acid chains. This modification is the key to its utility, as the azide group is largely inert in the biological milieu but can undergo highly specific and efficient covalent reactions with molecules bearing a complementary alkyne or cyclooctyne group. This bioorthogonal reactivity forms the basis of click chemistry.

There are two primary forms of click chemistry utilized with this compound:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link an azide to a terminal alkyne, forming a stable triazole linkage. It is a highly efficient and versatile reaction.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for live-cell imaging.

In addition to click chemistry, the azide group in this compound can also be photoactivated by UV light to form a highly reactive nitrene, which can then covalently crosslink to nearby molecules, including proteins. This property is invaluable for studying lipid-protein interactions in their native membrane environment.

Experimental Protocols

Metabolic Labeling of Cellular Phosphatidylcholine

A common method for incorporating this compound into cellular membranes is through metabolic labeling, where a precursor molecule, such as an azido-choline analog (e.g., 1-azidoethyl-choline, AECho), is fed to cells. The cells' natural biosynthetic pathways then incorporate this analog into phosphatidylcholine, resulting in the formation of this compound in situ.

Protocol for Metabolic Labeling with Azido-Choline:

-

Cell Culture: Plate cells in a suitable culture dish and grow to the desired confluency.

-

Preparation of Labeling Medium: Prepare a fresh culture medium containing the desired concentration of the azido-choline analog (typically in the micromolar range).

-

Incubation: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for a period ranging from a few hours to overnight, allowing for the metabolic incorporation of the azido-choline into phospholipids.

-

Washing: After incubation, remove the labeling medium and wash the cells several times with phosphate-buffered saline (PBS) to remove any unincorporated azido-choline.

-

Proceed to Click Chemistry Reaction: The cells are now ready for the click chemistry reaction to attach a reporter molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Labeled Cells

-

Fixation and Permeabilization (for intracellular targets): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes. Wash the cells with PBS.

-

Prepare Click Reaction Cocktail: Prepare a fresh solution containing:

-

An alkyne-functionalized reporter molecule (e.g., a fluorescent dye).

-

Copper(II) sulfate (CuSO4).

-

A copper(I)-stabilizing ligand (e.g., THPTA).

-

A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the active Cu(I) state.

-

-

Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Remove the reaction cocktail and wash the cells extensively with PBS to remove unreacted reagents.

-

Imaging: The cells can now be imaged using fluorescence microscopy.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live-Cell Imaging

-

Metabolic Labeling: Perform metabolic labeling of cells with an azido-choline analog as described in section 2.1.

-

Incubation with DBCO-linked Reporter: Add a DBCO-functionalized reporter molecule (e.g., a fluorescent dye) to the cell culture medium.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh medium to remove the excess reporter molecule.

-

Imaging: The live cells can be immediately imaged using fluorescence microscopy.

Photo-Crosslinking of this compound to Study Lipid-Protein Interactions

-

Incorporate this compound: Incorporate this compound into a lipid bilayer, either in a model membrane system (e.g., liposomes) or in cellular membranes via metabolic labeling.

-

Incubate with Protein of Interest: If using a model system, incubate the this compound containing liposomes with the protein of interest.

-

UV Irradiation: Expose the sample to UV light (typically 254-365 nm) to activate the azide group and induce crosslinking to interacting proteins.

-

Analysis: The crosslinked protein-lipid complexes can be analyzed by various methods, such as SDS-PAGE and mass spectrometry, to identify the crosslinked proteins and map the interaction sites.

Quantitative Data Presentation

The efficiency of labeling and the outcomes of experiments using this compound can be quantified. The following tables summarize typical experimental parameters and outcomes gathered from various studies.

| Parameter | Value/Range | Reference |

| Metabolic Labeling | ||

| Azido-choline concentration | 50 µM - 2 mM | |

| Incubation time | 12 - 24 hours | |

| CuAAC Reaction | ||

| Alkyne-reporter concentration | 10 - 100 µM | |

| CuSO4 concentration | 0.1 - 1 mM | |

| Sodium ascorbate concentration | 2 - 5 mM | |

| Incubation time | 30 - 60 minutes | |

| SPAAC Reaction | ||

| DBCO-reporter concentration | 1 - 20 µM | |

| Incubation time | 30 - 60 minutes |

| Outcome | Method | Typical Result | Reference |

| Labeling Efficiency | Fluorescence Microscopy/Mass Spectrometry | Can vary significantly based on cell type and labeling conditions. | |

| Subcellular Localization | Confocal Microscopy | Visualization of this compound in specific organelles like the ER and mitochondria. | |

| Protein Interaction Identification | Mass Spectrometry | Identification of specific proteins that are in close proximity to this compound in the membrane. |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Applications in Drug Development

The ability to visualize and analyze the distribution and interactions of phosphatidylcholine, a major component of cell membranes, has significant implications for drug development.

-

Understanding Drug-Membrane Interactions: this compound can be used to study how drugs interact with and partition into cellular membranes, providing insights into their bioavailability and potential mechanisms of action.

-

Target Identification and Validation: By identifying proteins that interact with specific lipid microdomains (which can be labeled with this compound), researchers can uncover novel drug targets.

-

Elucidating Mechanisms of Drug Action: For drugs that target membrane proteins or lipid metabolism, this compound can be a valuable tool to visualize the drug's effect on lipid trafficking and organization.

The Application of 3-Azido-7-hydroxycoumarin in Chemical Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of 3-azido-7-hydroxycoumarin, a powerful fluorogenic probe, in the field of chemical biology. We will delve into its core functionalities, present quantitative data, provide detailed experimental protocols, and visualize key workflows and concepts.

Core Concepts: A Fluorogenic Probe for Bioorthogonal Chemistry

3-Azido-7-hydroxycoumarin is a water-soluble and cell-permeable fluorescent dye that has gained significant traction in chemical biology for its utility in bioorthogonal labeling.[1] Its core structure features an azide moiety, which serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]